molecular formula C22H16N2O3S B2471309 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate CAS No. 955964-93-9

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate

Cat. No.: B2471309
CAS No.: 955964-93-9
M. Wt: 388.44
InChI Key: GHVBMEZKYKTENV-UHFFFAOYSA-N
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Description

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a phenyl group, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the thiophene carboxylate moiety. Common reagents used in these reactions include hydrazine derivatives, aryl halides, and thiophene carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate is unique due to the presence of both the pyrazole and thiophene rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Biological Activity

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its complex structure, which includes a pyrazole ring and thiophene moiety, suggesting diverse mechanisms of action against various biological targets.

  • Molecular Formula : C22H16N2O3S
  • Molecular Weight : 388.45 g/mol
  • CAS Number : 955964-93-9

The biological activity of this compound primarily arises from its interaction with specific enzymatic pathways and cellular processes. It has been reported to exhibit inhibitory effects on key enzymes involved in the proliferation of certain pathogens, notably:

  • Leishmania aethiopica and Plasmodium berghei : These are causative agents of leishmaniasis and malaria, respectively. The compound inhibits their growth by interfering with their metabolic pathways, leading to reduced replication within host organisms.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Target/Effect Reference
AntiparasiticInhibits growth of Leishmania spp.
AntimalarialInhibits Plasmodium spp.
Enzyme InhibitionTargets protein tyrosine phosphatases

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrazole derivatives, including this compound:

  • Antiparasitic Activity : A study demonstrated that compounds similar to this compound significantly reduced the viability of Leishmania parasites in vitro. The mechanism was attributed to the inhibition of key metabolic enzymes essential for parasite survival.
  • Antimalarial Potential : Research indicated that this compound exhibits potent antimalarial activity against Plasmodium berghei in animal models, suggesting its potential as a lead candidate for developing new antimalarial drugs.
  • Tyrosine Phosphatase Inhibition : The compound has been identified as a selective inhibitor of protein tyrosine phosphatases, which are crucial in regulating various cellular functions, including cell growth and differentiation. This inhibition can lead to enhanced signaling pathways that may be beneficial in treating certain diseases .

Properties

IUPAC Name

[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-15-8-10-17(11-9-15)24-14-16(13-23-24)21(25)18-5-2-3-6-19(18)27-22(26)20-7-4-12-28-20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVBMEZKYKTENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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